p,p'-DDE-13C12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

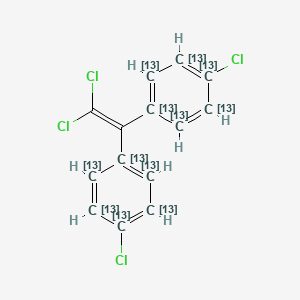

Structure

3D Structure

Properties

Molecular Formula |

C14H8Cl4 |

|---|---|

Molecular Weight |

329.9 g/mol |

IUPAC Name |

1-chloro-4-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

InChI |

InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

InChI Key |

UCNVFOCBFJOQAL-WCGVKTIYSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=C(Cl)Cl)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Role of p,p'-DDE-13C12 in Ultrasensitive Environmental Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p,p'-DDE-13C12, a critical tool in modern analytical chemistry, particularly for the monitoring of persistent organic pollutants. We will explore its fundamental properties and primary application as an internal standard in isotope dilution mass spectrometry for the accurate quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a major and persistent metabolite of the insecticide DDT.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled (SIL) analog of p,p'-DDE. In this molecule, twelve of the carbon atoms in the biphenyl ring structure are replaced with the heavier carbon-13 (¹³C) isotope.[1] This isotopic enrichment makes it an ideal internal standard for analytical techniques that rely on mass detection, such as gas chromatography-mass spectrometry (GC-MS) and high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).

The key principle behind its use is that this compound is chemically identical to the native p,p'-DDE and therefore exhibits the same behavior during sample extraction, cleanup, and chromatographic analysis. However, due to the presence of the ¹³C isotopes, it has a distinct, higher molecular weight, allowing it to be differentiated from the native analyte by the mass spectrometer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its unlabeled counterpart, p,p'-DDE, is presented below.

| Property | This compound | p,p'-DDE |

| Molecular Formula | ¹³C₁₂C₂H₈Cl₄ | C₁₄H₈Cl₄ |

| Molecular Weight | 329.94 g/mol [2] | 318.03 g/mol |

| CAS Number | 201612-50-2[2] | 72-55-9 |

| Appearance | Neat (solid or solution) | Colorless crystals or white powder |

| Solubility | Soluble in organic solvents like nonane and methylene chloride. | Practically insoluble in water, soluble in organic solvents. |

Primary Application: Isotope Dilution High-Resolution Mass Spectrometry

The primary and most critical application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of p,p'-DDE in various environmental matrices.[1] This technique is exemplified in methodologies such as the United States Environmental Protection Agency (US EPA) Method 1699, which outlines the determination of pesticides in water, soil, sediment, biosolids, and tissue by HRGC/HRMS.[3]

The use of an isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision in these analyses. It allows for the correction of analyte losses that may occur during the extensive sample preparation process, as well as variations in instrument response.

Experimental Protocol: Quantification of p,p'-DDE in Environmental Samples using EPA Method 1699

The following is a detailed methodology for the determination of p,p'-DDE in environmental samples, adapted from the principles outlined in US EPA Method 1699.

Sample Preparation and Extraction

The extraction procedure varies depending on the sample matrix.

-

Aqueous Samples (e.g., Water):

-

A known volume of the water sample (typically 1 liter) is taken.

-

The sample is spiked with a known amount of this compound solution.

-

The sample is extracted with a suitable organic solvent, such as methylene chloride, using a separatory funnel or continuous liquid-liquid extraction.

-

-

Solid Samples (e.g., Soil, Sediment):

-

A known weight of the solid sample is homogenized.

-

The sample is mixed with a drying agent like anhydrous sodium sulfate.

-

A known amount of this compound solution is added to the sample.

-

The sample is extracted using a technique such as Soxhlet extraction with an appropriate solvent (e.g., methylene chloride) for 18-24 hours.

-

Extract Cleanup

The raw extracts from environmental samples often contain a multitude of interfering compounds that can affect the accuracy of the analysis. Therefore, a cleanup step is essential.

-

The extract is concentrated using a Kuderna-Danish evaporator or rotary evaporator.

-

The concentrated extract is then passed through a series of solid-phase extraction (SPE) cartridges. For pesticide analysis, a common approach involves using an aminopropyl SPE column followed by a microsilica column.

-

For highly contaminated samples, additional cleanup steps like gel permeation chromatography (GPC) may be employed.

Final Concentration

After cleanup, the extract is further concentrated to a small, precise volume (e.g., 20 µL) under a gentle stream of nitrogen.

HRGC/HRMS Analysis

-

Instrument Setup: A high-resolution gas chromatograph coupled to a high-resolution mass spectrometer is used.

-

GC Column: A capillary column suitable for pesticide analysis, such as a DB-5ms, is employed.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Injection: A small volume (e.g., 1-2 µL) of the final extract is injected in splitless mode.

-

MS Resolution: The mass spectrometer is operated at a high resolution (e.g., >8,000) to ensure the selective detection of the target ions.

-

-

Data Acquisition: The mass spectrometer is set to monitor specific ions for both p,p'-DDE and this compound in selected ion monitoring (SIM) mode.

| Compound | Primary Ion (m/z) | Secondary Ion (m/z) |

| p,p'-DDE | 317.9217 | 246.0029 |

| This compound | 329.9620 | 256.0432 |

-

Quantification: The concentration of p,p'-DDE in the original sample is calculated based on the ratio of the response of the native analyte to the response of the isotopically labeled internal standard.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of p,p'-DDE in an environmental water sample using this compound as an internal standard.

Caption: Workflow for p,p'-DDE analysis using an internal standard.

Logical Relationship: Isotope Dilution Principle

The diagram below outlines the logical principle of isotope dilution for accurate quantification.

Caption: The principle of quantification by isotope dilution.

References

An In-Depth Technical Guide to p,p'-DDE-13C12: Chemical Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to the extensive historical use of DDT, p,p'-DDE is a ubiquitous environmental contaminant and is frequently detected in biological samples.[1] The carbon-13 labeled isotopologue, p,p'-DDE-13C12, serves as a critical internal standard for the accurate quantification of p,p'-DDE in various matrices, enabling precise toxicological and environmental monitoring studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is structurally identical to its unlabeled counterpart, with the exception that all twelve carbon atoms in the aromatic rings are the heavy isotope, ¹³C. This isotopic labeling provides a distinct mass signature, allowing for its differentiation from the naturally occurring p,p'-DDE in mass spectrometry-based analyses.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene-1,2,3,4,5,6-¹³C₆ |

| Synonyms | 4,4'-DDE-¹³C₁₂, p,p'-Dichlorodiphenyldichloroethylene-¹³C₁₂ |

| Molecular Formula | ¹³C₁₂H₈Cl₄ |

| Molecular Weight | 329.94 g/mol [2] |

| CAS Number | 201612-50-2[2] |

| Unlabeled CAS | 72-55-9[2] |

Table 2: Physical and Chemical Properties of p,p'-DDE (Unlabeled)

| Property | Value |

| Physical State | White, crystalline solid |

| Melting Point | 88-90 °C |

| Boiling Point | 315-322 °C |

| Solubility in Water | 1.1 µg/L at 25 °C |

| log Kow (Octanol-Water Partition Coefficient) | 6.96 |

| Vapor Pressure | 6.5 x 10⁻⁶ mm Hg at 25 °C |

| Henry's Law Constant | 2.1 x 10⁻⁵ atm·m³/mol at 25 °C |

Experimental Protocols

Synthesis and Purification

While a detailed, publicly available synthesis protocol specifically for this compound is scarce, a general workflow can be inferred from established methods for the synthesis of DDE from DDT and general protocols for introducing ¹³C labels into aromatic rings. The synthesis of unlabeled p,p'-DDE is achieved through the dehydrohalogenation of p,p'-DDT.[1]

A plausible synthetic route for this compound would involve starting with a ¹³C-labeled benzene precursor.

References

Technical Guide: Isotope-Labeled p,p'-DDE-13C12 for Quantitative Analysis

This technical guide provides an in-depth overview of p,p'-DDE-13C12, a crucial internal standard for the accurate quantification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) in various matrices. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who employ mass spectrometry-based analytical techniques.

Core Compound Data

This compound is a stable isotope-labeled analog of p,p'-DDE, where all twelve carbon atoms in the benzene rings are replaced with the carbon-13 isotope. This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry, a highly accurate method for quantitative analysis.

| Parameter | Value | Source(s) |

| CAS Number | 201612-50-2 | [1][2] |

| Molecular Formula | ¹³C₁₂C₂H₈Cl₄ | |

| Molecular Weight | 329.94 g/mol | [1][2] |

| Synonyms | 1,1'-(Dichloroethenylidene)bis[4-chlorobenzene-¹³C₆], 4,4'-DDE (ring-¹³C₁₂) | [1] |

Experimental Protocols: Quantification of p,p'-DDE in Environmental and Biological Samples

The accurate quantification of p,p'-DDE, a persistent metabolite of the insecticide DDT, is critical for assessing environmental contamination and human exposure. The use of this compound as an internal standard in conjunction with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this analysis. Below is a generalized yet detailed methodology based on established analytical practices.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. Here, we outline two common procedures: one for solid samples (e.g., soil, sediment, tissue) and one for liquid samples (e.g., water, serum).

a) For Solid Samples (e.g., Soil, Sediment, Fish Tissue) using Pressurized Liquid Extraction (PLE):

-

Homogenization: Homogenize the sample to ensure uniformity. For tissue samples, lyophilization (freeze-drying) may be performed, followed by grinding.

-

Spiking with Internal Standard: Weigh a precise amount of the homogenized sample (typically 1-10 g) into a PLE cell. Spike the sample with a known amount of this compound solution.

-

Extraction: Mix the sample with a drying agent like diatomaceous earth. Place the mixture into the PLE cell. Perform pressurized liquid extraction using a suitable solvent system, such as a mixture of hexane and acetone or dichloromethane.

-

Concentration: Concentrate the resulting extract to a small volume (e.g., 1 mL) using a nitrogen evaporator.

b) For Liquid Samples (e.g., Serum, Water) using Solid-Phase Extraction (SPE):

-

Spiking: To a known volume of the liquid sample (e.g., 1-5 mL of serum or 100-1000 mL of water), add a precise amount of the this compound internal standard solution.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water or a water/methanol mixture to remove polar interferences.

-

Elution: Elute the analyte and the internal standard from the cartridge using an organic solvent such as ethyl acetate or hexane.

-

Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

Sample Clean-up

To remove interfering co-extracted substances (e.g., lipids, pigments), a clean-up step is often necessary, especially for complex matrices.

a) Gel Permeation Chromatography (GPC):

GPC is effective for removing high-molecular-weight interferences like lipids from fatty samples such as fish tissue. The concentrated extract is passed through a GPC column, and the fraction containing the analytes of interest is collected.

b) Adsorption Chromatography (e.g., Florisil® or Silica Gel):

For extracts from soil or sediment, passing the extract through a column packed with an adsorbent like Florisil® or silica gel can effectively remove polar interferences. The analytes are eluted with a solvent of appropriate polarity.

Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument Setup:

-

Gas Chromatograph: Equipped with a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms).

-

Mass Spectrometer: A high-resolution or tandem mass spectrometer is preferred for high selectivity and sensitivity.

-

-

Injection: Inject a small aliquot (e.g., 1 µL) of the final extract into the GC.

-

Chromatographic Separation: The GC separates p,p'-DDE and this compound from other compounds in the extract based on their boiling points and interaction with the column's stationary phase.

-

Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both the native p,p'-DDE and the labeled internal standard.

-

For p,p'-DDE: Monitor characteristic ions (e.g., m/z 318, 246).

-

For this compound: Monitor the corresponding isotopologue ions (e.g., m/z 330, 258).

-

-

Quantification: The concentration of p,p'-DDE in the original sample is calculated by comparing the peak area ratio of the native analyte to its labeled internal standard against a calibration curve prepared with known concentrations of both compounds.

Workflow and Pathway Diagrams

The following diagrams illustrate the analytical workflow for the quantification of p,p'-DDE using this compound as an internal standard.

Caption: General analytical workflow for p,p'-DDE quantification.

Caption: Principle of isotope dilution mass spectrometry.

References

understanding p,p'-DDE-13C12 certificate of analysis

An in-depth technical guide to understanding a certificate of analysis for the isotopically labeled internal standard, p,p'-DDE-¹³C₁₂. This document is intended for researchers, analytical scientists, and quality control professionals utilizing this standard in quantitative mass spectrometry applications.

Certificate of Analysis Summary

This section summarizes the typical data found on a Certificate of Analysis (CoA) for p,p'-DDE-¹³C₁₂. The data is presented for a neat (solid) form of the material.

Table 1: Product and Batch Information

| Parameter | Specification |

| Product Name | p,p'-Dichlorodiphenyldichloroethylene (ring-¹³C₁₂) |

| Synonyms | 4,4'-DDE (ring-¹³C₁₂); 1,1'-(Dichloroethenylidene)bis[4-chloro-benzene-¹³C₆][1][2] |

| Catalog Number | CIL-CLM-1627 (Example)[3] |

| Lot Number | V1-XYZ-001 |

| CAS Number | 201612-50-2 (Labeled)[3] |

| Unlabeled CAS | 72-55-9[3] |

| Format | Neat Solid |

| Storage | Store at room temperature, protected from light and moisture |

Table 2: Certified Chemical and Physical Properties

| Parameter | Method | Certified Value |

| Chemical Formula | Mass Spectrometry | ¹³C₁₂C₂H₈Cl₄ |

| Molecular Weight | Mass Spectrometry | 329.94 g/mol |

| Appearance | Visual Inspection | White to off-white solid |

| Chemical Purity | GC/MS | ≥98.0% |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % ¹³C |

Core Applications

p,p'-DDE-¹³C₁₂ serves a critical role in analytical chemistry, primarily as an internal standard for isotope dilution mass spectrometry (IDMS) assays. Its use improves the accuracy and precision of quantitative methods for detecting its unlabeled counterpart, p,p'-DDE, a persistent environmental pollutant and metabolite of DDT. The labeled standard is added to samples at a known concentration, allowing for correction of analyte loss during sample preparation and instrumental analysis.

Experimental Protocols

The certified values presented in the CoA are derived from rigorous analytical testing. The following are detailed methodologies representative of those used for product certification.

Protocol: Chemical Purity Determination by GC/MS

This method quantifies the purity of the p,p'-DDE-¹³C₁₂ standard by separating it from any potential organic impurities.

-

Standard Preparation: A stock solution of the p,p'-DDE-¹³C₁₂ lot is prepared gravimetrically in a high-purity solvent (e.g., isooctane or dichloromethane) to a concentration of approximately 100 µg/mL.

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (GC/MS) is used.

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (or equivalent).

-

Inlet: Split/splitless injector, operated in splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan from m/z 50-500.

-

-

Analysis: 1 µL of the standard solution is injected into the GC/MS system.

-

Data Processing: The resulting chromatogram is analyzed. Purity is calculated as the area of the primary p,p'-DDE-¹³C₁₂ peak divided by the total area of all integrated peaks, expressed as a percentage.

Protocol: Isotopic Enrichment Verification by Mass Spectrometry

This protocol confirms the percentage of ¹³C atoms in the molecule, ensuring its suitability as an isotopic standard.

-

Sample Preparation: A dilute solution (e.g., 1-10 µg/mL) of the standard is prepared in a suitable solvent.

-

Instrumentation: A high-resolution mass spectrometer (e.g., GC/Q-TOF or LC-Orbitrap) is used to achieve clear separation of isotopologues.

-

Data Acquisition: The instrument is tuned and calibrated according to manufacturer specifications. The sample is introduced, and mass spectra are acquired with high resolving power (>10,000 FWHM) centered on the molecular ion cluster of p,p'-DDE-¹³C₁₂.

-

Data Analysis and Calculation:

-

The ion intensities for the molecular ions corresponding to the fully labeled compound (¹³C₁₂) and those containing fewer ¹³C atoms (e.g., ¹³C₁₁, ¹³C₁₀) are measured.

-

The observed isotopic distribution is corrected for the natural abundance of other isotopes (e.g., ³⁷Cl, ²H).

-

The atom percent enrichment is calculated based on the relative intensities of the isotopologue peaks. This calculation determines the mole fraction of the specific isotope expressed as a percentage.

-

Visualizations

The following diagrams illustrate the chemical structure, certification logic, and an experimental workflow.

Caption: Chemical structure of p,p'-DDE with ¹³C₁₂ labeling on the aromatic rings.

Caption: Logical workflow for the certification of p,p'-DDE-¹³C₁₂.

Caption: Step-by-step workflow for chemical purity analysis via GC/MS.

References

The Pivotal Role of p,p'-DDE-13C12 as an Internal Standard in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of p,p'-Dichlorodiphenyldichloroethylene-13C12 (p,p'-DDE-13C12) as an internal standard in modern analytical chemistry. Its application is paramount for achieving accurate and reliable quantification of p,p'-DDE, a persistent metabolite of the insecticide DDT, in complex matrices. This document outlines the fundamental principles of isotope dilution mass spectrometry, details experimental protocols, presents quantitative performance data, and provides visual workflows to facilitate a comprehensive understanding of its implementation.

The Principle of Isotope Dilution and the Ideal Internal Standard

Quantitative analysis by mass spectrometry (MS), particularly when coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC), is susceptible to variations that can impact accuracy and precision. These variations can arise from the sample matrix, the extraction process, and instrument fluctuations. An internal standard (IS) is a compound of a known concentration that is added to samples, calibration standards, and quality controls at the beginning of the analytical workflow. The ideal internal standard co-elutes with the analyte of interest and experiences the same variations, thereby allowing for accurate correction.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] this compound is the SIL analog of p,p'-DDE, where all twelve carbon atoms in the molecule are replaced with the heavier carbon-13 isotope. This substitution results in a molecule that is chemically identical to the native p,p'-DDE but has a different mass-to-charge ratio (m/z). This key difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample preparation and analysis. The use of a SIL internal standard like this compound is crucial for compensating for matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[1]

Physicochemical Properties

A summary of the key physicochemical properties of p,p'-DDE and its 13C12-labeled internal standard is presented in Table 1.

| Property | p,p'-DDE | This compound |

| Molecular Formula | C₁₄H₈Cl₄ | ¹³C₁₂C₂H₈Cl₄ |

| Molecular Weight | 318.03 g/mol | 329.94 g/mol |

| Chemical Structure | Dichlorodiphenyldichloroethylene | 1,1'-(Dichloroethenylidene)bis[4-chloro-benzene-13C6] |

Experimental Protocols

The selection of an appropriate experimental protocol is dependent on the sample matrix and the required sensitivity. Below are detailed methodologies for the analysis of p,p'-DDE using this compound as an internal standard in various matrices.

Analysis of p,p'-DDE in Water and Sediment (Based on USGS Method O-4442-23)

This method is suitable for the determination of p,p'-DDE in filtered water and suspended sediment samples.[2][3]

Sample Preparation:

-

Fortification: Spike a known volume of the water sample (typically 1 liter) with a known amount of this compound internal standard solution.

-

Solid-Phase Extraction (SPE): Pass the fortified water sample through a C18 SPE cartridge to extract the analyte and internal standard.

-

Elution: Elute the cartridge with an appropriate organic solvent (e.g., ethyl acetate).

-

Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent for injection into the analytical instrument.

For sediment samples, a solvent extraction method such as pressurized liquid extraction (PLE) or sonication is typically employed prior to cleanup steps.

Instrumental Analysis (LC-MS/MS):

-

Chromatographic Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium formate).

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

p,p'-DDE: 317.9 → 245.9[3]

-

This compound: 330 → 258

-

Analysis of p,p'-DDE in Biological Matrices (e.g., Serum, Fish Tissue)

This protocol is a general guideline based on common practices for analyzing persistent organic pollutants in biological samples.

Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

Homogenization: Homogenize the tissue sample. For serum, use as is.

-

Fortification: Add a known amount of this compound internal standard to the homogenized sample.

-

Extraction: Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride) to the sample, and shake vigorously.

-

Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., PSA, C18) to remove matrix interferences.

-

Centrifugation and Collection: Centrifuge and collect the cleaned-up extract for analysis.

Instrumental Analysis (GC-MS/MS):

-

Chromatographic Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless or pulsed splitless.

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in MRM mode.

-

Ionization: Electron Ionization (EI).

-

MRM Transitions: Specific precursor and product ions for p,p'-DDE and this compound would be selected based on their mass spectra.

Quantitative Data and Method Performance

The use of this compound as an internal standard significantly improves the accuracy and precision of p,p'-DDE quantification. The following tables summarize typical performance data from methods utilizing SIL internal standards for the analysis of pesticides in various matrices.

Table 2: Typical Recovery and Precision Data

| Matrix | Analytical Method | Analyte | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Water | LC-MS/MS & GC-MS/MS | Multiresidue Pesticides | 70.1 - 121 | < 5.5 | |

| Suspended Sediment | LC-MS/MS & GC-MS/MS | Multiresidue Pesticides | 71.1 - 117 | < 5.5 | |

| Soybeans | GC-IDMS | Multiresidue Pesticides | 83 - 109 | < 3 | |

| Edible Insects | GC-MS/MS | Multiresidue Pesticides | 64.5 - 122.1 | < 6.1 | |

| Fish Tissue | LC-MS/MS | 6PPD-quinone | 80 - 96 | ≤ 9 |

Table 3: Typical Limits of Detection (LOD) and Quantification (LOQ)

| Matrix | Analytical Method | Analyte | LOD | LOQ | Reference |

| Water | GC-MS | Pesticides | < 0.003 mg/L | - | |

| Sediment | GC-MS | Pesticides | < 0.02 mg/kg | - | |

| Serum | GC-MS/MS | Organochlorine Pesticides | - | ~0.5 µg/L | |

| Fish Tissue | LC-MS/MS | 6PPD-quinone | - | 0.37 - 0.67 ng/g |

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the logical flow of the analytical processes described.

Caption: General analytical workflow using an internal standard.

Caption: QuEChERS sample preparation workflow.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of p,p'-DDE in a variety of complex matrices. Its identical chemical behavior to the native analyte ensures that it effectively compensates for variations in sample preparation and instrumental analysis. The detailed protocols and performance data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the development and validation of robust and reliable analytical methods. The implementation of isotope dilution mass spectrometry with this compound is a testament to the advancements in analytical chemistry that allow for the confident monitoring of persistent environmental pollutants and their impact.

References

- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry [pubs.usgs.gov]

The Gold Standard: A Technical Guide to p,p'-DDE-13C12 for Precise Environmental Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of ¹³C₁₂-labeled p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE-13C12) in the accurate quantification of its unlabeled counterpart in environmental matrices. As a persistent and bioaccumulative metabolite of the insecticide DDT, p,p'-DDE is a significant environmental contaminant requiring highly precise and reliable analytical methods for its monitoring. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with isotope dilution mass spectrometry (IDMS), represents the gold standard for achieving the highest accuracy and precision in these analyses. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and performance data associated with this advanced analytical approach.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful analytical technique that provides highly accurate and precise quantification of analytes in complex matrices.[1] The core principle of IDMS lies in the addition of a known amount of an isotopically enriched version of the target analyte (in this case, this compound) to the sample prior to any extraction or cleanup steps. This labeled internal standard behaves chemically and physically identically to the native analyte (p,p'-DDE) throughout the entire analytical process.

By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, any losses of the analyte during sample preparation can be accurately corrected for. This is because both the native and labeled forms will be lost in the same proportion. This approach effectively eliminates errors arising from matrix effects, incomplete extraction, and variations in instrument response, leading to highly reliable and reproducible results.

Quantitative Performance Data

The use of this compound as an internal standard in isotope dilution analysis yields excellent performance across various environmental matrices. The following tables summarize typical performance data, including recovery rates, method detection limits (MDLs), and limits of quantification (LOQs), derived from validated methods such as EPA Method 1699.[2]

Table 1: Performance of p,p'-DDE Analysis using this compound in Water Samples

| Parameter | Unit | Typical Value |

| Recovery Rate | % | 75 - 125 |

| Method Detection Limit (MDL) | ng/L | 0.5 - 10.6 |

| Limit of Quantification (LOQ) | ng/L | 1.5 - 23.7 |

Table 2: Performance of p,p'-DDE Analysis using this compound in Soil and Sediment Samples

| Parameter | Unit | Typical Value |

| Recovery Rate | % | 60 - 110 |

| Method Detection Limit (MDL) | µg/kg | 0.20 - 10.3 |

| Limit of Quantification (LOQ) | µg/kg | 0.6 - 34.3 |

Note: Actual MDLs and LOQs are matrix-dependent and can be influenced by the level of interferences present in the sample.

Experimental Protocols

The following sections provide a detailed, representative methodology for the analysis of p,p'-DDE in soil samples using this compound and Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS), based on principles outlined in EPA Method 1699.[2]

Sample Preparation and Extraction

-

Sample Homogenization: A representative portion of the soil sample (typically 10-20 g) is homogenized to ensure uniformity.

-

Spiking with Internal Standard: A known amount of this compound solution is spiked into the homogenized sample. This is a critical step for accurate quantification via isotope dilution.

-

Extraction: The spiked sample is subjected to exhaustive extraction to move the target analytes from the solid matrix into a solvent. Common techniques include:

-

Soxhlet Extraction: The sample is continuously extracted with an organic solvent (e.g., a mixture of acetone and hexane or dichloromethane) for 12-24 hours.

-

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE®): This technique uses elevated temperatures and pressures to achieve rapid and efficient extraction with reduced solvent consumption.

-

-

Concentration: The resulting extract is concentrated to a smaller volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

Extract Cleanup

Environmental samples often contain a multitude of co-extracted substances that can interfere with the analysis. Therefore, a thorough cleanup of the extract is essential.

-

Sulfur Removal: For sediment samples with high sulfur content, a cleanup step using activated copper powder is employed to remove elemental sulfur.

-

Gel Permeation Chromatography (GPC): GPC is used to separate the target analytes from high-molecular-weight interferences such as lipids and humic substances.

-

Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing an adsorbent material like Florisil® or silica gel. This step removes polar interferences. The analytes are then eluted with a suitable solvent or solvent mixture.

Instrumental Analysis by GC-HRMS

-

Final Concentration and Addition of Recovery Standard: The cleaned-up extract is concentrated to a final volume (e.g., 20 µL). Just prior to injection, an injection internal standard is added to monitor the instrument's performance.

-

GC Separation: An aliquot of the final extract (typically 1-2 µL) is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The GC oven temperature is programmed to separate p,p'-DDE and its labeled counterpart from other compounds in the extract based on their boiling points and interactions with the column's stationary phase.

-

MS Detection: The separated compounds are introduced into a high-resolution mass spectrometer. The mass spectrometer is operated in the selected ion monitoring (SIM) mode to detect specific ions for both p,p'-DDE and this compound.

Table 3: Key GC-MS Parameters for p,p'-DDE and this compound Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Column | e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent |

| Oven Program | Optimized for separation of organochlorine pesticides |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Resolution | >8,000 |

| Monitored Ions (m/z) for p,p'-DDE | 318.0, 246.0 |

| Monitored Ions (m/z) for this compound | 330.0, 258.0 |

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the analytical process.

Caption: Analytical workflow for p,p'-DDE quantification.

Conclusion

The use of this compound in conjunction with isotope dilution mass spectrometry provides an exceptionally robust and accurate method for the quantification of p,p'-DDE in challenging environmental matrices. By compensating for analytical variabilities, this technique ensures the generation of high-quality, defensible data that is essential for environmental monitoring, risk assessment, and regulatory compliance. The detailed protocols and performance data presented in this guide serve as a valuable resource for laboratories aiming to implement this gold-standard analytical approach.

References

An In-depth Technical Guide to the Synthesis and Purity of p,p'-DDE-¹³C₁₂

This guide provides a comprehensive overview of the synthesis, purification, and purity analysis of p,p'-Dichlorodiphenyldichloroethylene-¹³C₁₂ (p,p'-DDE-¹³C₁₂). It is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled internal standards.

Introduction

p,p'-DDE, a major and persistent metabolite of the insecticide p,p'-DDT, is a significant environmental contaminant and a suspected endocrine disruptor. Accurate quantification of p,p'-DDE in various matrices is crucial for toxicological studies and environmental monitoring. The use of a stable isotope-labeled internal standard, such as p,p'-DDE-¹³C₁₂, is the gold standard for quantitative analysis by mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ¹³C₁₂-labeling provides a distinct mass shift, allowing for precise differentiation from the native analyte and correction for matrix effects and variations in sample preparation and instrument response.

Synthesis of p,p'-DDE-¹³C₁₂

The synthesis of p,p'-DDE-¹³C₁₂ is a two-step process that begins with the preparation of the precursor, p,p'-DDT-¹³C₁₂, followed by its dehydrochlorination.

Step 1: Synthesis of p,p'-DDT-¹³C₁₂

The synthesis of p,p'-DDT-¹³C₁₂ is achieved through a Friedel-Crafts alkylation reaction between ¹³C₆-labeled chlorobenzene and chloral (trichloroacetaldehyde) or its hydrate, catalyzed by a strong acid, typically concentrated sulfuric acid.

Reaction:

2 C₆H₅Cl* + C₂HCl₃O → (ClC₆H₄)₂CH(CCl₃) + H₂O (where C represents a ¹³C atom)

Experimental Protocol (General Procedure):

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, chloral hydrate is introduced.

-

Concentrated sulfuric acid is slowly added to the chloral hydrate while maintaining a low temperature (typically between 0-20°C) to control the exothermic reaction.

-

¹³C₆-Chlorobenzene is then gradually added to the mixture, ensuring the temperature does not exceed 20-25°C. The acid catalyst may be added in portions to maintain optimal reaction conditions.

-

The reaction mixture is stirred for several hours (e.g., 3-6 hours). As the reaction progresses, the p,p'-DDT-¹³C₁₂ product precipitates out of the solution as a solid.

-

Upon completion, the reaction mixture is worked up by washing with water to remove the acid and other water-soluble impurities.

-

The crude solid p,p'-DDT-¹³C₁₂ is then collected by filtration.

Step 2: Dehydrochlorination of p,p'-DDT-¹³C₁₂ to p,p'-DDE-¹³C₁₂

The conversion of p,p'-DDT-¹³C₁₂ to p,p'-DDE-¹³C₁₂ is accomplished through a dehydrochlorination reaction, which involves the elimination of a molecule of hydrogen chloride (HCl).[1] This reaction can be effectively carried out using a base, and the use of a phase-transfer catalyst can enhance the reaction rate and yield.

Reaction:

(ClC₆H₄)₂CH(CCl₃) → (ClC₆H₄)₂C=CCl₂ + HCl (where C represents a ¹³C atom)*

Experimental Protocol (General Procedure):

-

The crude p,p'-DDT-¹³C₁₂ from the previous step is dissolved in a suitable organic solvent.

-

An aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.

-

A phase-transfer catalyst (e.g., a quaternary ammonium salt) is introduced to facilitate the reaction between the reactants in the two different phases.

-

The mixture is stirred vigorously at a controlled temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or GC-MS.

-

After the reaction is complete, the organic layer is separated, washed with water to remove the base and salt, and dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude p,p'-DDE-¹³C₁₂.

Purification of p,p'-DDE-¹³C₁₂

To achieve the high chemical purity required for an internal standard, the crude p,p'-DDE-¹³C₁₂ must be purified. Common techniques include column chromatography and recrystallization.

Column Chromatography

Column chromatography is a highly effective method for separating the desired p,p'-DDE-¹³C₁₂ from unreacted p,p'-DDT-¹³C₁₂, isomers (such as o,p'-DDE-¹³C₁₂), and other byproducts.

Experimental Protocol (General Procedure):

-

A chromatography column is packed with a suitable stationary phase, typically silica gel.

-

The crude p,p'-DDE-¹³C₁₂ is dissolved in a minimal amount of a non-polar solvent and loaded onto the column.

-

The column is eluted with a mobile phase, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

-

Fractions are collected and analyzed by TLC to identify those containing the pure p,p'-DDE-¹³C₁₂.

-

The pure fractions are combined, and the solvent is removed by rotary evaporation to yield the purified product.

Recrystallization

Recrystallization can be used as a final purification step to obtain a highly crystalline product.

Experimental Protocol (General Procedure):

-

The purified p,p'-DDE-¹³C₁₂ from column chromatography is dissolved in a minimal amount of a hot solvent in which it is soluble.

-

The solution is allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purity Analysis

The final product must be rigorously analyzed to confirm its chemical purity and isotopic enrichment. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation

The following tables summarize the key quantitative data for a typical batch of p,p'-DDE-¹³C₁₂.

Table 1: Product Specifications for p,p'-DDE-¹³C₁₂

| Parameter | Specification |

| Chemical Formula | ¹³C₁₂C₂H₈Cl₄ |

| Molecular Weight | 329.94 g/mol |

| Appearance | White to off-white solid |

| Chemical Purity | ≥98% |

| Isotopic Enrichment | ≥99 atom % ¹³C |

Table 2: Analytical Methods for Quality Control

| Analysis | Method | Purpose |

| Chemical Purity | GC-MS | To determine the percentage of p,p'-DDE-¹³C₁₂ and identify any chemical impurities. |

| Isotopic Enrichment | GC-MS | To confirm the percentage of ¹³C incorporation in the molecule. |

| Structure Confirmation | ¹H NMR, ¹³C NMR | To verify the chemical structure of the synthesized compound. |

Experimental Protocols for Analysis

GC-MS for Chemical Purity and Isotopic Enrichment:

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Temperature Program: An appropriate temperature gradient to ensure good separation of p,p'-DDE from potential impurities.

-

MS Detection: Electron ionization (EI) mode. For purity, the mass spectrometer is operated in full scan mode to identify all components. For isotopic enrichment, selected ion monitoring (SIM) is used to compare the ion intensities of the labeled and unlabeled fragments.

NMR Spectroscopy for Structural Confirmation:

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR: The proton NMR spectrum is used to confirm the number and environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum confirms the presence of the twelve labeled carbon atoms and their chemical shifts.

Visualization of Workflow

The following diagrams illustrate the synthesis and analysis workflow for p,p'-DDE-¹³C₁₂.

References

An In-depth Technical Guide to the Stability and Storage of p,p'-DDE-13C12

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for p,p'-Dichlorodiphenyldichloroethylene-¹³C₁₂ (p,p'-DDE-¹³C₁₂). As a critical internal standard in analytical chemistry, particularly for environmental and toxicological studies, understanding its stability is paramount for generating accurate and reliable data. This document synthesizes available information on its storage, handling, and stability, and provides detailed experimental protocols for its assessment.

Introduction to p,p'-DDE-¹³C₁₂

p,p'-DDE is the primary and most persistent metabolite of the insecticide p,p'-dichlorodiphenyltrichloroethane (DDT). Due to its lipophilic nature and resistance to degradation, p,p'-DDE bioaccumulates in the food chain, leading to long-term environmental and health concerns. The ¹³C₁₂-labeled version of p,p'-DDE serves as an indispensable internal standard for quantification in various matrices by isotope dilution mass spectrometry. Its structural similarity and identical physicochemical properties to the native compound, with the exception of its mass, allow for precise correction of analyte loss during sample preparation and analysis.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and concentration of p,p'-DDE-¹³C₁₂ standards. The following recommendations are based on manufacturer guidelines and general practices for organochlorine pesticide standards.

Table 1: Recommended Storage Conditions for p,p'-DDE-¹³C₁₂

| Form | Storage Temperature | Storage Conditions |

| Neat (Solid/Crystalline) | Room Temperature (20-25°C) | Store in a well-sealed container, protected from light and moisture. A desiccator can be used to minimize moisture exposure. |

| In Solution (e.g., in Nonane, Toluene, Acetone, Ethyl Acetate, Acetonitrile) | Refrigerated (-20°C to 4°C) | Store in amber glass vials with PTFE-lined caps to prevent solvent evaporation and photodegradation. For long-term storage, -20°C is recommended. |

Stability Profile of p,p'-DDE-¹³C₁₂

The inherent stability of the p,p'-DDE molecule suggests that its ¹³C₁₂-labeled analogue is also highly stable under proper storage conditions. The carbon-chlorine and carbon-carbon bonds in the molecule are strong, making it resistant to chemical degradation.

Key Stability Considerations:

-

Chemical Stability: p,p'-DDE is known for its exceptional persistence in the environment, with a half-life that can extend for years. This suggests a low susceptibility to hydrolysis and oxidation under normal laboratory conditions. The ¹³C isotope is stable and does not decay, thus not affecting the chemical stability of the molecule.

-

Photostability: Exposure to direct sunlight or UV light can induce photodegradation of p,p'-DDE. Therefore, it is critical to store both neat standards and solutions in amber containers or otherwise protected from light.

-

Stability in Solvents: While generally stable in common organic solvents, the choice of solvent can influence long-term stability. Toluene and nonane are excellent choices for long-term storage due to their non-polar nature. More polar solvents like acetone and acetonitrile are also commonly used, but care should be taken to ensure the absence of impurities that could promote degradation. Studies on other organochlorine pesticides suggest that acidification of acetonitrile with acetic acid (0.1% v/v) can improve the stability of some less stable pesticides.

-

Freeze-Thaw Stability: For solutions stored at -20°C, repeated freeze-thaw cycles should be minimized. It is best practice to aliquot stock solutions into smaller volumes to avoid repeated temperature cycling of the entire stock.

While specific quantitative long-term stability data for p,p'-DDE-¹³C₁₂ is not extensively published, studies on unlabeled p,p'-DDE and other organochlorine pesticides indicate that solutions stored at ≤ -20°C in appropriate solvents can be stable for several years.[1]

Experimental Protocols for Stability Assessment

To ensure the accuracy of analytical results, it is recommended to periodically verify the stability of p,p'-DDE-¹³C₁₂ standard solutions, especially for long-term studies. The following protocols outline procedures for conducting real-time and accelerated stability studies.

Real-Time Stability Study

This study is designed to evaluate the stability of p,p'-DDE-¹³C₁₂ under recommended long-term storage conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of p,p'-DDE-¹³C₁₂ in a suitable solvent (e.g., toluene) at a known concentration (e.g., 100 µg/mL).

-

Aliquoting and Storage: Aliquot the stock solution into multiple amber glass vials with PTFE-lined caps. Store the vials at the recommended long-term storage temperature (e.g., -20°C).

-

Initial Analysis (Time Zero): Immediately after preparation, analyze a set of freshly prepared dilutions from the stock solution using a validated analytical method (e.g., GC-MS). This will serve as the baseline concentration.

-

Periodic Analysis: At predetermined time intervals (e.g., 3, 6, 12, 24, and 36 months), retrieve a vial from storage.

-

Sample Preparation and Analysis: Allow the vial to equilibrate to room temperature. Prepare dilutions and analyze them using the same analytical method as the initial analysis.

-

Data Evaluation: Compare the mean concentration at each time point to the initial concentration. The solution is considered stable if the concentration remains within a predefined acceptance criterion (e.g., ±10% of the initial concentration).

Accelerated Stability Study

This study is designed to predict the long-term stability of p,p'-DDE-¹³C₁₂ by subjecting it to elevated temperatures.

Methodology:

-

Preparation and Aliquoting: Prepare and aliquot the stock solution as described in the real-time stability study.

-

Storage at Elevated Temperatures: Store the vials at one or more elevated temperatures (e.g., 40°C and 60°C) in a temperature-controlled oven or incubator.

-

Periodic Analysis: At shorter, regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from the elevated temperature storage.

-

Sample Preparation and Analysis: Analyze the sample as described in the real-time stability study.

-

Data Evaluation and Degradation Kinetics: Plot the concentration of p,p'-DDE-¹³C₁₂ as a function of time for each temperature. If degradation is observed, determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) at each temperature. The Arrhenius equation can then be used to extrapolate the degradation rate at the recommended storage temperature and estimate the shelf-life.

Analytical Method for Stability Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the quantitative analysis of p,p'-DDE-¹³C₁₂ due to its high sensitivity and selectivity.

Table 2: Example GC-MS Parameters for p,p'-DDE-¹³C₁₂ Analysis

| Parameter | Example Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Quantifier: 328, Qualifiers: 256, 184 (for p,p'-DDE-¹³C₁₂) |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a stability study of p,p'-DDE-¹³C₁₂.

Use of p,p'-DDE-¹³C₁₂ as an Internal Standard

This diagram illustrates the logical workflow of using p,p'-DDE-¹³C₁₂ as an internal standard in a typical environmental sample analysis.

Conclusion

p,p'-DDE-¹³C₁₂ is a highly stable molecule when stored under the recommended conditions. As a solid, it should be kept at room temperature, protected from light and moisture. In solution, storage at -20°C in a non-polar solvent within amber vials is optimal for long-term stability. While its inherent chemical stability is high, periodic verification through well-designed stability studies is a good laboratory practice to ensure the continued accuracy and reliability of analytical data. The provided experimental protocols and analytical methods offer a robust framework for researchers to assess and confirm the stability of this critical internal standard.

References

safety data sheet for p,p'-DDE-13C12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and biological relevance of p,p'-Dichlorodiphenyldichloroethylene-13C12 (p,p'-DDE-13C12). Given that isotopically labeled compounds are primarily used for analytical purposes and are expected to have the same toxicological and biological properties as their unlabeled counterparts, this guide leverages data from both this compound and p,p'-DDE.

Chemical and Physical Properties

This compound is a carbon-12 labeled form of p,p'-DDE, the most persistent and major metabolite of the insecticide Dichlorodiphenyltrichloroethane (DDT).[1][2] Due to its isotopic labeling, it serves as an invaluable internal standard for quantitative analysis in various experimental settings, including NMR, GC-MS, or LC-MS.[1]

| Property | Value | Reference |

| CAS Number | 201612-50-2 | [3][4] |

| Unlabeled CAS Number | 72-55-9 | |

| Molecular Formula | 13C12C2H8Cl4 | |

| Molecular Weight | 329.94 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point (unlabeled) | 89°C | |

| Boiling Point (unlabeled) | 336°C | |

| Water Solubility (unlabeled) | 0.12 mg/L at 25°C | |

| Log Kow (unlabeled) | 6.51 | |

| Vapor Pressure (unlabeled) | 6.0 x 10-6 torr at 25°C |

Safety and Hazard Information

The safety information for this compound is based on the data for the unlabeled p,p'-DDE, as the isotopic labeling does not alter its chemical reactivity or biological effects.

Hazard Statements:

-

Toxic if swallowed.

-

Suspected of causing cancer.

-

Causes damage to organs through prolonged or repeated exposure.

-

Very toxic to aquatic life with long lasting effects.

| Hazard Classification | GHS Pictogram |

| Acute Toxicity, Oral (Category 3) | ☠️ |

| Carcinogenicity (Category 2) | kesehatan |

| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | kesehatan |

| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | lingkungan |

| Hazardous to the Aquatic Environment, Chronic Hazard (Category 1) | lingkungan |

Precautionary Measures:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Do not eat, drink, or smoke when using this product.

-

Wash skin thoroughly after handling.

-

Avoid release to the environment.

First Aid:

-

If swallowed: Immediately call a poison center or doctor.

-

If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

Handling and Storage

Proper handling and storage are crucial to ensure the stability of this compound and the safety of laboratory personnel.

| Condition | Recommendation |

| Storage Temperature | Room temperature |

| Storage Conditions | Store away from light and moisture in a tightly closed container. |

| Handling | Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. |

Toxicological Information

p,p'-DDE is a well-documented endocrine disruptor. It acts as a potent antagonist of the androgen receptor, with a reported Ki of 3.5 μM. This antiandrogenic activity is a key mechanism behind its adverse effects on the reproductive system.

| Metric | Value | Species | Reference |

| Androgen Receptor Antagonist Ki | 3.5 μM | ||

| Androgen Receptor Antagonist IC50 | 5 μM | ||

| Oral LD50 (DDT, for reference) | 113 mg/kg | Rat |

Experimental Protocols

In Vitro Androgen Receptor Antagonism Assay

This protocol outlines a general procedure to assess the androgen receptor antagonist activity of p,p'-DDE.

Caption: Workflow for an in vitro androgen receptor antagonism assay.

Analysis of Gene Expression by RT-PCR

This protocol details the steps to measure changes in gene expression in response to p,p'-DDE exposure, as described in a study on rat Sertoli cells.

Caption: Workflow for analyzing gene expression changes using RT-PCR.

Signaling Pathways

p,p'-DDE has been shown to impact several key signaling pathways, leading to a range of cellular responses including inflammation, altered metabolism, and cell proliferation.

JNK/MAPK Signaling Pathway Activation

Studies in rat Sertoli cells have demonstrated that p,p'-DDE can upregulate the expression of JNK and its downstream target c-jun, indicating an activation of the JNK/MAPK signaling pathway. This pathway is involved in cellular responses to stress, apoptosis, and inflammation.

Caption: Activation of the JNK/MAPK pathway by p,p'-DDE.

Perturbation of Hepatic Signaling

In mouse models, exposure to p,p'-DDE has been linked to significant changes in hepatic gene expression, affecting mitochondrial function and central signaling pathways. These perturbations can lead to enhanced lipogenesis, inflammation, and altered testosterone metabolism.

Caption: p,p'-DDE-induced perturbations in hepatic signaling pathways.

References

A Technical Guide to the Commercial Sourcing and Analytical Quantification of p,p'-DDE-¹³C₁₂

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of p,p'-Dichlorodiphenyldichloroethylene-¹³C₁₂ (p,p'-DDE-¹³C₁₂) and detailed methodologies for its use as an internal standard in the quantitative analysis of its unlabeled counterpart, p,p'-DDE. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development and environmental analysis who require accurate and precise measurement of this persistent organic pollutant.

Commercial Availability of p,p'-DDE-¹³C₁₂

The carbon-13 labeled p,p'-DDE is a crucial tool for isotope dilution mass spectrometry, a technique that provides high accuracy and precision in quantitative analysis by correcting for matrix effects and variations in sample preparation and instrument response. Several reputable chemical suppliers offer p,p'-DDE-¹³C₁₂ for research purposes. The product is typically available as a neat solid or in a solution of a specified concentration.

Below is a summary of offerings from prominent commercial suppliers:

| Supplier | Product Name | Catalog Number | Format | Purity | Additional Information |

| MedchemExpress | p,p'-DDE-¹³C₁₂ | HY-W753141 | Solid | >98% | Offered for research use only.[1][2] |

| LGC Standards | p,p'-Dichlorodiphenyldichloroethylene (4,4'-DDE) (ring-¹³C₁₂, 99%) | CIL-CLM-1627-5 | Neat | 99% (isotopic) | Molecular formula: ¹³C₁₂H₈Cl₄.[3] |

| Cambridge Isotope Laboratories, Inc. | 4,4′-DDE (ring-¹³C₁₂, 99%) | CLM-1627-5 | Neat | 98% (chemical) | Also available as a 100 µg/mL solution in nonane (CLM-1627-1.2).[4] |

| CymitQuimica | p,p'-DDE-¹³C₁₂ | TR-D354014 | Not specified | Not specified | Brand: TRC. Intended for lab use only.[5] |

Experimental Protocols for Quantitative Analysis using p,p'-DDE-¹³C₁₂

The use of p,p'-DDE-¹³C₁₂ as an internal standard is central to the accurate quantification of p,p'-DDE in various complex matrices, such as environmental samples (soil, water, sediment) and biological tissues (serum, plasma, fish tissue). The general workflow involves sample extraction, cleanup, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS).

Sample Preparation: Extraction and Cleanup

The initial and most critical step in the analytical process is the efficient extraction of the analyte from the sample matrix and the removal of interfering co-extractives. The choice of extraction and cleanup method depends on the sample type.

2.1.1. Extraction of p,p'-DDE from Soil and Sediment:

-

Soxhlet Extraction: This is a classic and robust technique for solid samples.

-

A known amount of the solid sample (e.g., 10-20 g) is mixed with a drying agent like anhydrous sodium sulfate.

-

The sample is placed in a thimble and extracted with a suitable solvent mixture, such as hexane-acetone (1:1) or dichloromethane-acetone (1:1), for several hours (e.g., 6-18 hours).

-

Prior to extraction, the sample is spiked with a known amount of p,p'-DDE-¹³C₁₂ solution.

-

-

Pressurized Fluid Extraction (PFE) or Microwave-Assisted Extraction (MAE): These are more modern and faster alternatives to Soxhlet extraction, using elevated temperatures and pressures to reduce extraction time and solvent consumption.

2.1.2. Extraction of p,p'-DDE from Biological Tissues (e.g., Fish, Serum):

-

Liquid-Liquid Extraction (LLE): This is a common method for liquid and semi-solid biological samples.

-

A homogenized tissue sample or a specific volume of serum is mixed with a protein denaturing agent (e.g., formic acid or acetonitrile).

-

The sample is spiked with the p,p'-DDE-¹³C₁₂ internal standard.

-

The analytes are extracted into an organic solvent like hexane or a mixture of hexane and dichloromethane. The extraction is often repeated to ensure high recovery.

-

-

Solid-Phase Extraction (SPE): This technique is used for both cleanup and concentration of the analytes.

-

The sample, after initial extraction and solvent exchange to a compatible solvent, is passed through an SPE cartridge (e.g., silica, Florisil®, or C18).

-

Interfering compounds are washed away with a weak solvent.

-

The analytes of interest are then eluted with a stronger solvent.

-

2.1.3. Cleanup of Extracts:

Crude extracts often contain lipids, pigments, and other compounds that can interfere with GC-MS analysis.

-

Gel Permeation Chromatography (GPC): This technique is effective in removing high-molecular-weight interferences like lipids from biological samples.

-

Adsorption Chromatography: Columns packed with silica gel or Florisil® are commonly used to separate the analytes from interfering compounds based on their polarity. The elution is performed with solvents of increasing polarity.

Instrumental Analysis: GC-MS/MS

Gas chromatography coupled with tandem mass spectrometry is the preferred method for the sensitive and selective quantification of p,p'-DDE.

2.2.1. Gas Chromatography (GC) Parameters:

A typical set of GC parameters for the analysis of p,p'-DDE is provided in the table below. These parameters should be optimized for the specific instrument and column used.

| Parameter | Typical Value |

| Column | Rtx-CLPesticides (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial: 100 °C, hold for 1 min; Ramp: 25 °C/min to 300 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

2.2.2. Mass Spectrometry (MS/MS) Parameters:

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for both p,p'-DDE and its ¹³C₁₂-labeled internal standard are monitored.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| p,p'-DDE | 318 | 246 | 248 | 20 |

| p,p'-DDE-¹³C₁₂ | 330 | 257 | 259 | 20 |

Note: The exact m/z values and collision energies may vary slightly depending on the instrument and should be optimized.

Data Presentation and Quantitative Analysis

The use of an isotopically labeled internal standard allows for accurate quantification through the principle of isotope dilution. The concentration of the native analyte is calculated based on the response ratio of the analyte to the internal standard.

3.1. Calibration Curve:

A calibration curve is constructed by analyzing a series of standards containing a fixed concentration of the internal standard (p,p'-DDE-¹³C₁₂) and varying concentrations of the native p,p'-DDE. The curve is generated by plotting the response ratio (peak area of p,p'-DDE / peak area of p,p'-DDE-¹³C₁₂) against the concentration of p,p'-DDE.

3.2. Typical Quantitative Performance Data:

The following table summarizes typical performance data for the analysis of p,p'-DDE using an isotope dilution GC-MS/MS method.

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg (depending on matrix) |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg (depending on matrix) |

| Recovery | 80 - 115% |

| Precision (RSD) | < 15% |

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of p,p'-DDE using p,p'-DDE-¹³C₁₂ as an internal standard.

Caption: General workflow for p,p'-DDE analysis.

This technical guide provides a foundational understanding of the commercial sourcing and analytical application of p,p'-DDE-¹³C₁₂. Researchers are encouraged to adapt and validate these methodologies for their specific laboratory instrumentation and sample matrices to ensure the highest quality of data.

References

Methodological & Application

Application Notes and Protocols for the Quantification of p,p'-DDE using Isotope Dilution Mass Spectrometry with p,p'-DDE-¹³C₁₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary metabolite of the persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its long half-life and lipophilic nature, p,p'-DDE bioaccumulates in the food chain and is a ubiquitous environmental contaminant.[1] Its presence in human serum and other biological matrices is a significant concern due to its potential endocrine-disrupting and neurotoxic effects.[1] Accurate and precise quantification of p,p'-DDE is therefore crucial for assessing human exposure and conducting toxicological studies.

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high accuracy and precision.[2] This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, in this case, p,p'-DDE-¹³C₁₂. The labeled compound serves as an internal standard that behaves identically to the native analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response. This application note provides a detailed protocol for the quantification of p,p'-DDE in human serum and environmental matrices using gas chromatography-tandem mass spectrometry (GC-MS/MS) with p,p'-DDE-¹³C₁₂ as the internal standard.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS lies in altering the natural isotopic composition of the analyte in a sample by adding a known quantity of its isotopically enriched counterpart. By measuring the altered isotope ratio using a mass spectrometer, the initial concentration of the native analyte can be precisely determined. The use of a ¹³C-labeled internal standard is advantageous as it does not undergo the hydrogen exchange that can sometimes be observed with deuterium-labeled standards, ensuring greater accuracy.[3]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the analysis of p,p'-DDE in both human serum and environmental solid samples (e.g., soil, sediment).

Materials and Reagents

-

Standards:

-

p,p'-DDE native standard (≥98% purity)

-

p,p'-DDE-¹³C₁₂ (ring-¹³C₁₂, 99% isotopic purity)

-

-

Solvents (Pesticide or GC-MS grade):

-

n-Hexane

-

Dichloromethane (DCM)

-

Acetone

-

Acetonitrile

-

Methanol

-

Nonane

-

-

Reagents:

-

Anhydrous Sodium Sulfate (baked at 400°C for 4 hours)

-

Sulfuric acid (concentrated)

-

Formic acid

-

Ammonium formate

-

-

Solid Phase Extraction (SPE) Cartridges:

-

Silica gel cartridges (e.g., 500 mg, 6 mL)

-

-

Other:

-

Deionized water

-

Nitrogen gas (high purity)

-

Glassware (baked at 400°C for 4 hours)

-

Vortex mixer

-

Centrifuge

-

Sample concentrator (e.g., nitrogen evaporator)

-

Sample Preparation: Human Serum

-

Sample Spiking: To a 1 mL serum sample in a glass centrifuge tube, add a known amount of p,p'-DDE-¹³C₁₂ internal standard solution (e.g., 10 µL of a 100 ng/mL solution in nonane). Vortex for 30 seconds.

-

Protein Precipitation and Extraction: Add 2 mL of acetonitrile, vortex for 1 minute, and then centrifuge at 3000 rpm for 10 minutes.

-

Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean glass tube. Add 5 mL of n-hexane and vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Extract Collection: Carefully transfer the upper hexane layer to a new tube. Repeat the hexane extraction on the aqueous layer and combine the hexane extracts.

-

Concentration: Evaporate the combined hexane extracts to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of nonane for GC-MS/MS analysis.

Sample Preparation: Environmental Solids (Soil/Sediment)

-

Sample Preparation: Homogenize the solid sample. Weigh 5 g of the homogenized sample into a glass centrifuge tube.

-

Spiking and Extraction: Add a known amount of p,p'-DDE-¹³C₁₂ internal standard solution. Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone. Vortex for 2 minutes and then sonicate for 15 minutes.

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes.

-

Extract Collection: Decant the supernatant into a clean tube. Repeat the extraction process twice more with fresh solvent. Combine all supernatants.

-

Cleanup - Sulfuric Acid Treatment: Add 2 mL of concentrated sulfuric acid to the combined extract. Vortex for 1 minute and allow the layers to separate. The acid layer will remove many interfering organic compounds.

-

Cleanup - Solid Phase Extraction (SPE):

-

Condition a silica gel SPE cartridge with 5 mL of n-hexane.

-

Load the hexane extract (upper layer from the acid treatment) onto the cartridge.

-

Wash the cartridge with 5 mL of n-hexane.

-

Elute the p,p'-DDE with 10 mL of a 70:30 (v/v) mixture of n-hexane and dichloromethane.

-

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 100 µL of nonane for GC-MS/MS analysis.

GC-MS/MS Analysis

The analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer.

GC Conditions

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | 100°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min |

MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| p,p'-DDE (Quantifier) | 318 | 246 | 20 |

| p,p'-DDE (Qualifier) | 316 | 246 | 20 |

| p,p'-DDE-¹³C₁₂ (Internal Standard) | 330 | 257 | 20 |

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the native p,p'-DDE to the peak area of the p,p'-DDE-¹³C₁₂ internal standard. A calibration curve is constructed by analyzing standards containing known concentrations of native p,p'-DDE and a constant concentration of the internal standard.

Method Validation

Method validation is essential to ensure the reliability of the analytical data. The following parameters should be assessed:

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1; precision and accuracy within ±20% |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | < 15% |

Example Validation Data

The following table summarizes typical performance characteristics for the analysis of p,p'-DDE in human serum.

| Parameter | Result |

| Linear Range | 0.1 - 50 ng/mL |

| LOD | 0.05 ng/mL |

| LOQ | 0.1 ng/mL[4] |

| Intra-day Precision (RSD) | < 5% |

| Inter-day Precision (RSD) | < 10% |

| Accuracy (Recovery) | 95 - 105% |

Visualizations

Caption: Workflow for p,p'-DDE analysis in serum.

Caption: Workflow for p,p'-DDE analysis in solids.

Conclusion

The described isotope dilution GC-MS/MS method using p,p'-DDE-¹³C₁₂ provides a robust, accurate, and precise approach for the quantification of p,p'-DDE in complex matrices such as human serum and environmental solids. The use of a stable isotope-labeled internal standard effectively compensates for sample matrix effects and variations during sample preparation and analysis, leading to highly reliable data essential for exposure assessment and toxicological research. Proper method validation is critical to ensure the quality and defensibility of the results.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]

- 4. High throughput method for the determination of organochlorine pesticides and polychlorinated biphenyls in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sample Preparation of p,p'-DDE-13C12

For Researchers, Scientists, and Drug Development Professionals